(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
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Overview
Description
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid: is an organic compound characterized by the presence of trifluoromethyl groups and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the fluorination of a corresponding butanoic acid derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce methylated derivatives.
Scientific Research Applications
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzymatic activity and alteration of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic acid: Another chiral compound with a similar backbone but different functional groups.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent with a similar sulfur-containing structure.
Uniqueness
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is unique due to its trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWLCURNQRRIG-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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